4-((2-Methoxypyridin-4-yl)methyl)quinoline-2-carboxylic acid
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Overview
Description
4-((2-Methoxypyridin-4-yl)methyl)quinoline-2-carboxylic acid is a heterocyclic compound that combines a quinoline core with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline with diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline, which is then further functionalized . The pyridine moiety can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and transition metal-catalyzed reactions are often employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxypyridin-4-yl)methyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and coupling reagents like palladium catalysts for Suzuki-Miyaura coupling .
Major Products
The major products formed from these reactions include functionalized quinoline derivatives, which can exhibit enhanced biological activity or improved material properties .
Scientific Research Applications
4-((2-Methoxypyridin-4-yl)methyl)quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((2-Methoxypyridin-4-yl)methyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry.
Pyridine: Another heterocyclic compound with diverse chemical reactivity.
Quinolone: Known for its antimicrobial properties and used in various pharmaceutical applications.
Uniqueness
4-((2-Methoxypyridin-4-yl)methyl)quinoline-2-carboxylic acid is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[(2-methoxypyridin-4-yl)methyl]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-9-11(6-7-18-16)8-12-10-15(17(20)21)19-14-5-3-2-4-13(12)14/h2-7,9-10H,8H2,1H3,(H,20,21) |
InChI Key |
ZJDGUKVXBHXALA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CC2=CC(=NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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